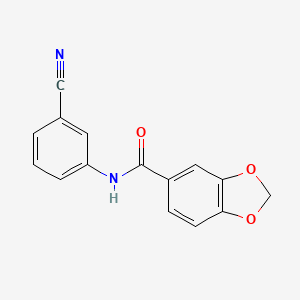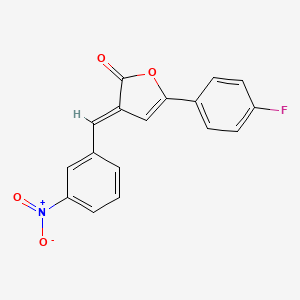
N-(3,5-dimethoxyphenyl)-2,5-difluorobenzenesulfonamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(3,5-dimethoxyphenyl)-2,5-difluorobenzenesulfonamide, also known as DFB, is a chemical compound that has been widely used in scientific research. It is a potent inhibitor of protein kinase C (PKC), an enzyme that plays a crucial role in various cellular processes, including cell growth, differentiation, and apoptosis.
科学的研究の応用
N-(3,5-dimethoxyphenyl)-2,5-difluorobenzenesulfonamide has been widely used in scientific research as a potent and selective inhibitor of PKC. PKC is a family of serine/threonine kinases that play a crucial role in various cellular processes, including cell growth, differentiation, and apoptosis. N-(3,5-dimethoxyphenyl)-2,5-difluorobenzenesulfonamide has been shown to inhibit the growth of various cancer cell lines, including breast, lung, and prostate cancer cells. It has also been shown to induce apoptosis in cancer cells and sensitize them to chemotherapy.
作用機序
N-(3,5-dimethoxyphenyl)-2,5-difluorobenzenesulfonamide inhibits PKC by binding to its regulatory domain, thereby preventing its activation. PKC activation requires the binding of diacylglycerol (DAG) and calcium ions to its regulatory domain. N-(3,5-dimethoxyphenyl)-2,5-difluorobenzenesulfonamide competes with DAG for binding to the regulatory domain, thereby preventing PKC activation. PKC inhibition by N-(3,5-dimethoxyphenyl)-2,5-difluorobenzenesulfonamide leads to the inhibition of various downstream signaling pathways, including the MAPK/ERK pathway, the PI3K/Akt pathway, and the NF-κB pathway.
Biochemical and Physiological Effects:
N-(3,5-dimethoxyphenyl)-2,5-difluorobenzenesulfonamide has been shown to inhibit the growth of various cancer cell lines, including breast, lung, and prostate cancer cells. It has also been shown to induce apoptosis in cancer cells and sensitize them to chemotherapy. In addition, N-(3,5-dimethoxyphenyl)-2,5-difluorobenzenesulfonamide has been shown to inhibit angiogenesis, the process by which new blood vessels are formed, which is crucial for tumor growth and metastasis. N-(3,5-dimethoxyphenyl)-2,5-difluorobenzenesulfonamide has also been shown to have anti-inflammatory effects by inhibiting the production of inflammatory cytokines.
実験室実験の利点と制限
N-(3,5-dimethoxyphenyl)-2,5-difluorobenzenesulfonamide is a potent and selective inhibitor of PKC, which makes it a valuable tool for studying the role of PKC in various cellular processes. However, N-(3,5-dimethoxyphenyl)-2,5-difluorobenzenesulfonamide has some limitations for lab experiments. It is relatively unstable and requires careful handling and storage. In addition, N-(3,5-dimethoxyphenyl)-2,5-difluorobenzenesulfonamide has a short half-life in vivo, which limits its use in animal studies.
将来の方向性
There are several future directions for the use of N-(3,5-dimethoxyphenyl)-2,5-difluorobenzenesulfonamide in scientific research. One potential application is the development of N-(3,5-dimethoxyphenyl)-2,5-difluorobenzenesulfonamide-based therapies for cancer. N-(3,5-dimethoxyphenyl)-2,5-difluorobenzenesulfonamide has been shown to inhibit the growth of various cancer cell lines and sensitize them to chemotherapy, which makes it a promising candidate for cancer treatment. Another potential application is the use of N-(3,5-dimethoxyphenyl)-2,5-difluorobenzenesulfonamide in the study of PKC isoforms. There are several PKC isoforms, each with a distinct role in cellular processes. N-(3,5-dimethoxyphenyl)-2,5-difluorobenzenesulfonamide can be used to study the specific role of each isoform in various cellular processes. Finally, N-(3,5-dimethoxyphenyl)-2,5-difluorobenzenesulfonamide can be used in the study of the role of PKC in various diseases, including diabetes, cardiovascular disease, and neurodegenerative diseases.
合成法
N-(3,5-dimethoxyphenyl)-2,5-difluorobenzenesulfonamide can be synthesized using a two-step process. In the first step, 3,5-dimethoxyaniline is reacted with 2,5-difluorobenzenesulfonyl chloride in the presence of a base to yield 3,5-dimethoxy-N-(2,5-difluorobenzenesulfonyl)aniline. In the second step, the resulting compound is treated with ammonium carbonate to obtain N-(3,5-dimethoxyphenyl)-2,5-difluorobenzenesulfonamide.
特性
IUPAC Name |
N-(3,5-dimethoxyphenyl)-2,5-difluorobenzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13F2NO4S/c1-20-11-6-10(7-12(8-11)21-2)17-22(18,19)14-5-9(15)3-4-13(14)16/h3-8,17H,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NMXIMNXBGNBEIY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1)NS(=O)(=O)C2=C(C=CC(=C2)F)F)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13F2NO4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
329.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(3,5-dimethoxyphenyl)-2,5-difluorobenzenesulfonamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-chloro-N-{4-[(methylamino)carbonyl]phenyl}benzamide](/img/structure/B5698795.png)
![N-allyl-N-{[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}-2,4-dimethylbenzamide](/img/structure/B5698801.png)





![N-1,3-benzodioxol-5-yl-2-[(methoxyacetyl)amino]benzamide](/img/structure/B5698860.png)

![2-benzyl-6-chloro-5,7-dimethyl[1,2,4]triazolo[1,5-a]pyrimidine](/img/structure/B5698876.png)
![2-(2-chlorophenyl)-5,7-diisopropyl-1,3-diazatricyclo[3.3.1.1~3,7~]decan-6-one](/img/structure/B5698879.png)
![1-(2-fluorophenyl)-4-[(2-methoxyphenyl)acetyl]piperazine](/img/structure/B5698884.png)
